2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
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Formation of Benzothiazole Ring: : The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions . For instance, 2-aminobenzenethiol can react with 6-methylbenzaldehyde in the presence of hydrochloric acid to form 6-methyl-1,3-benzothiazole.
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Formation of Benzamide: : The benzamide moiety can be introduced by reacting the benzothiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
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Substitution: : The dimethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to the benzothiazole moiety, which is known to exhibit cytotoxic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer cell proliferation.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of benzothiazole derivatives with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
6-Methylbenzothiazole: Shares the benzothiazole core structure but lacks the dimethoxybenzamide moiety.
2,3-Dimethoxybenzamide: Contains the dimethoxybenzamide structure but lacks the benzothiazole ring.
Uniqueness
2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole ring and the dimethoxybenzamide moiety. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal and chemical research.
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCLMCMSVPECLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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